
Vinyl oleate
Descripción general
Descripción
Vinyl oleate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of oleic acid with vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the synthesis of other chemical compounds. This compound is a colorless to pale yellow liquid with a characteristic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl oleate can be synthesized through a transvinylation reaction between vinyl acetate and oleic acid. The reaction is typically carried out in the presence of a catalyst such as mercuric acetate and sulfuric acid. The process involves heating the mixture under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a similar transvinylation method. The process is optimized for large-scale production by controlling the reaction temperature, catalyst concentration, and reaction time. The product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Vinyl oleate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce oleic acid and vinyl alcohol.
Transesterification: It can react with other alcohols to form different esters.
Polymerization: this compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiated using free radical initiators like benzoyl peroxide.
Major Products Formed:
Hydrolysis: Oleic acid and vinyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polymers with specific properties based on the reaction conditions.
Aplicaciones Científicas De Investigación
Vinyl oleate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Employed in the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of vinyl oleate involves its ability to undergo esterification and polymerization reactions. These reactions are facilitated by the presence of vinyl groups, which are highly reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, this compound acts as a monomer that forms long polymer chains through free radical mechanisms .
Comparación Con Compuestos Similares
- Vinyl laurate
- Vinyl stearate
- Vinyl palmitate
Comparison: Vinyl oleate is unique due to its specific fatty acid chain length and unsaturation. Compared to vinyl laurate and vinyl stearate, this compound has a longer carbon chain and a double bond, which imparts different chemical and physical properties. This makes this compound more suitable for certain applications, such as in the synthesis of biocompatible materials and specific polymers .
Propiedades
IUPAC Name |
ethenyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZTLKYAOOFDX-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-58-0 | |
| Record name | NSC11040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


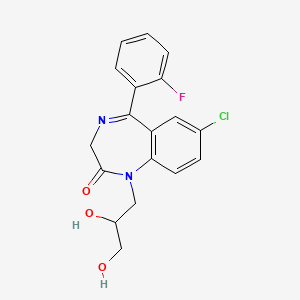
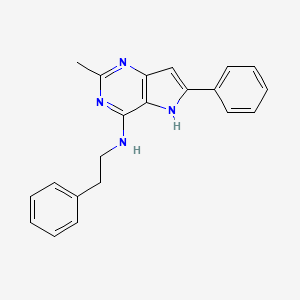
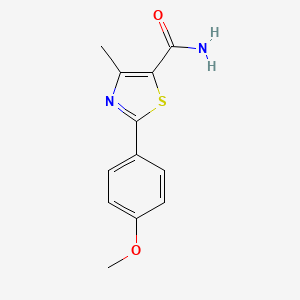
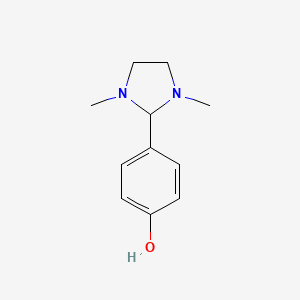
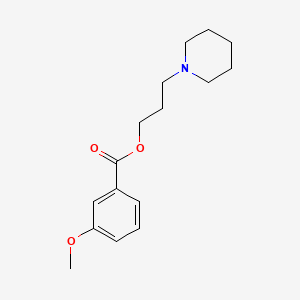
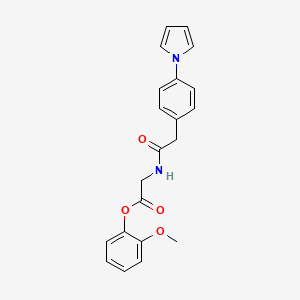
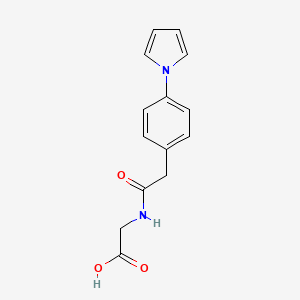
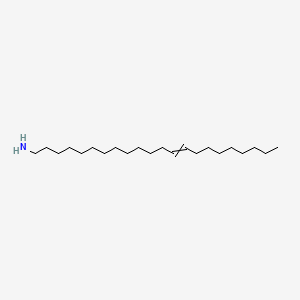
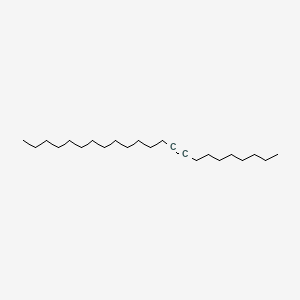


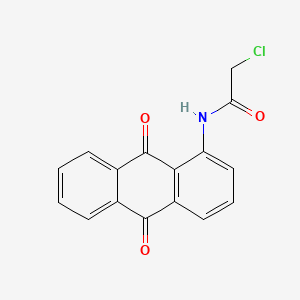
![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)

